molecular formula C12H11BF3NO5S B2563717 4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid CAS No. 2096331-71-2

4-(N-(Furan-2-ylmethyl)sulfamoyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B2563717
CAS No.: 2096331-71-2
M. Wt: 349.09
InChI Key: KCIXOJJWCXCTEV-UHFFFAOYSA-N
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Description

“4-[(Furan-2-ylmethyl)-sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 321979-08-2 . Its molecular weight is 281.29 and its molecular formula is C12H11NO5S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO5S/c14-12(15)9-3-5-11(6-4-9)19(16,17)13-8-10-2-1-7-18-10/h1-7,13H,8H2,(H,14,15) .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(Furan-2-ylmethyl)-sulfamoyl]benzoic acid” is 281.29 . Its molecular formula is C12H11NO5S .

Scientific Research Applications

Corrosion Inhibition

One notable application of compounds structurally related to the specified chemical is in the field of corrosion inhibition. A study by Sappani and Karthikeyan (2014) explored the use of similar furan derivatives as inhibitors for mild steel corrosion in sulfuric acid medium. The effectiveness of these compounds as corrosion inhibitors was attributed to their ability to form a protective film on the metal surface, adhering to the Langmuir adsorption isotherm. This application is significant in industrial processes where corrosion resistance is critical to the longevity and safety of metal structures and components Hari Kumar Sappani & S. Karthikeyan, 2014.

Molecular Docking and Quantum Chemical Computations

In another study, Charanya et al. (2022) focused on quantum computational calculations and molecular docking of a furan derivative structurally akin to the compound . The research aimed to understand the molecule's behavior and potential interactions with biological targets. This study signifies the importance of such compounds in designing drugs with specific biological activities, leveraging their structural and electronic properties C. Charanya, S. Sampathkrishnan, & N. Balamurugan, 2022.

Antimicrobial Activity

Trotsko et al. (2014) investigated the synthesis and antimicrobial evaluation of derivatives of a furan compound similar to the one of interest. These compounds exhibited in vitro activity against Gram-positive reference strains of bacteria, suggesting their potential as antimicrobial agents. This research underscores the utility of furan derivatives in developing new antimicrobial agents to combat resistant bacterial strains Nazar Trotsko, M. Wujec, U. Kosikowska, & A. Malm, 2014.

Catalytic Applications

A study by Khodaei, Alizadeh, and Haghipour (2018) highlighted the use of carboxybenzyl sulfamic acid functionalized nanoparticles as catalysts in synthesizing furan derivatives. The catalyst exhibited high activity, good recoverability, and could be reused multiple times without significant loss of activity. This application is crucial for the development of environmentally friendly and sustainable chemical processes M. Khodaei, A. Alizadeh, & Maryam Haghipour, 2018.

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BF3NO5S/c14-12(15,16)10-6-9(3-4-11(10)13(18)19)23(20,21)17-7-8-2-1-5-22-8/h1-6,17-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIXOJJWCXCTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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